1H-Indole-1-ethanol, 5-methoxy-

Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole scaffold, a structural motif composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is of paramount importance in the fields of chemical and biological research. bldpharm.com It is recognized as one of the most significant structural subunits for the discovery of new drug candidates and is often described as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide variety of biological targets with high affinity, making it a foundational element in the development of therapeutically active agents. nih.govcas.org

The indole nucleus is a core component of numerous natural products, most notably the essential amino acid tryptophan, which is a precursor to many biologically active compounds in organisms. chim.itorgsyn.org Its presence is extensive in complex alkaloids, which are known for their potent and diverse physiological effects. nih.govrsc.org Commercially available drugs containing the indole moiety include the antiarrhythmic agent ajmaline (B190527) and the antitumor agent vincristine, highlighting the scaffold's therapeutic relevance. mdpi.com

The versatility of the indole framework allows it to serve as a pharmacophore—the essential part of a molecule responsible for its biological activity—for a vast number of synthetic compounds. bldpharm.comnih.gov Researchers have successfully developed indole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and neuroprotective properties. chim.itresearchgate.net The electron-rich nature of the indole ring system allows it to mimic protein structures and participate in various binding interactions, such as hydrogen bonding and π-π stacking, with numerous enzymes and receptors. cas.org This adaptability has made the indole scaffold a central focus in drug design and the synthesis of new chemical entities (NCEs) aimed at addressing significant healthcare challenges. researchgate.net

Overview of 1H-Indole-1-ethanol, 5-methoxy- as a Subject of Academic Inquiry

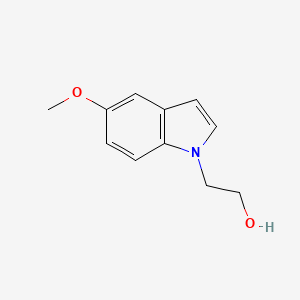

1H-Indole-1-ethanol, 5-methoxy- is a specific derivative of the indole scaffold. Its systematic name indicates an ethanol (B145695) group (-CH₂CH₂OH) attached to the nitrogen atom at position 1 of the indole ring, and a methoxy (B1213986) group (-OCH₃) at position 5. The presence of the methoxy group classifies it as a methoxy-activated indole. Such methoxy substitutions are common in many naturally occurring indoles and are known to enhance or modify the reactivity and biological activity of the indole ring system. chim.itorgsyn.org

While direct and extensive academic literature focusing specifically on 1H-Indole-1-ethanol, 5-methoxy- is limited, its structural class is the subject of considerable scientific investigation. The synthesis of methoxy-activated indoles is a significant area of research, often employing methods like the Fischer, Bischler, or Hemetsberger indole syntheses to construct the core ring system. chim.it Functionalization of the indole, such as the N-alkylation that produces the ethanol substituent in this compound, is a common strategy to create novel derivatives with tailored properties. nih.gov

The academic inquiry into 5-methoxyindole (B15748) derivatives is broad, driven by their potential biological activities. Studies on various 5-methoxyindoles have revealed complex effects on cellular processes. For instance, different 5-methoxyindoles, such as 5-methoxytryptamine (B125070) and 5-methoxyindole-3-acetic acid, have been shown to influence protein and peptide secretion in the pineal gland. nih.gov Furthermore, derivatives of the 5-methoxyindole scaffold are actively studied for their effects on specific biological targets, such as serotonin (B10506) receptors (e.g., 5-HT₄), which are crucial in physiological functions. nih.gov Research into related 5-methoxy-indole derivatives has demonstrated significant potential in areas like anti-inflammatory and antioxidant applications. researchgate.net Therefore, within an academic context, 1H-Indole-1-ethanol, 5-methoxy- is best understood as a member of the pharmacologically significant class of 5-methoxyindoles, representing a potential building block or candidate for the synthesis and evaluation of new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxyindol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-2-3-11-9(8-10)4-5-12(11)6-7-13/h2-5,8,13H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMZLOXHUQQRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1h Indole 1 Ethanol, 5 Methoxy

Established Synthetic Routes to the Indole (B1671886) Nucleus

The construction of the indole ring system is a well-trodden path in organic synthesis, with several named reactions providing access to a diverse array of substituted indoles. The presence of a methoxy (B1213986) group on the benzene (B151609) ring influences the choice of synthetic strategy and the reactivity of the intermediates.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for indole synthesis. wikipedia.orgjk-sci.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgwikipedia.org For the synthesis of precursors to 1H-Indole-1-ethanol, 5-methoxy-, (4-methoxyphenyl)hydrazine (B1593770) would be a key starting material.

The general mechanism commences with the formation of the phenylhydrazone, which then tautomerizes to an ene-hydrazine. A researchgate.netresearchgate.net-sigmatropic rearrangement follows, leading to a di-imine intermediate that, after a series of steps including cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for the reaction's success. wikipedia.org

While a direct synthesis of 1H-Indole-1-ethanol, 5-methoxy- via the Fischer indole synthesis is not commonly reported, this method is instrumental in preparing the 5-methoxyindole (B15748) core. For instance, the reaction of (4-methoxyphenyl)hydrazine with an appropriate carbonyl compound, such as an α-hydroxy aldehyde or ketone, could theoretically provide a precursor to the target molecule. However, the reactivity of the hydroxyl group under the acidic conditions of the Fischer synthesis can lead to complications. nih.gov A more practical approach involves the synthesis of 5-methoxyindole itself, which can then be functionalized at the nitrogen atom.

| Variant | Description | Key Reagents | Reference |

| Classical Fischer | Cyclization of a pre-formed phenylhydrazone | Phenylhydrazine, Aldehyde/Ketone, Acid Catalyst | wikipedia.org |

| Japp-Klingemann | In situ formation of the hydrazone from a diazonium salt and a β-keto acid or ester | Aryl diazonium salt, β-keto acid/ester, Base | nih.gov |

| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones | Aryl bromide, Hydrazone, Palladium catalyst | wikipedia.org |

Alternative Synthetic Pathways for Methoxy-Activated Indoles

Beyond the Fischer synthesis, several other methods are available for the construction of methoxy-activated indoles, each with its own set of advantages and limitations.

The Bischler–Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline, in this case, p-anisidine (B42471) (4-methoxyaniline). wikipedia.orgresearchgate.net The reaction typically requires harsh conditions and can lead to mixtures of regioisomers, but it provides a direct route to 2-arylindoles. wikipedia.org Microwave-assisted, solvent-free conditions have been developed to improve the efficiency and environmental footprint of this reaction. organic-chemistry.orgsciforum.net

The Madelung synthesis is another high-temperature, base-catalyzed intramolecular cyclization, this time of an N-phenylamide. wikipedia.org For a 5-methoxyindole derivative, this would involve the cyclization of an N-acyl-2-alkyl-4-methoxyaniline. The Smith-modified Madelung synthesis offers a milder alternative by using organolithium reagents. wikipedia.org More recent developments have utilized a mixed-base system of LiN(SiMe₃)₂ and CsF to facilitate the reaction under more practical conditions. organic-chemistry.org

The Nenitzescu indole synthesis provides a route to 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. researchgate.netwikipedia.orgresearchgate.net While this method directly furnishes a hydroxyl group at the 5-position, subsequent methylation would be required to obtain the 5-methoxy derivative. The reaction is known for its potential to produce various side products, but conditions can be optimized to favor the desired indole formation. mdpi.com

| Synthetic Method | Starting Materials | Key Features | Reference |

| Bischler–Möhlau | α-Halo-ketone, Aniline (p-anisidine) | Forms 2-arylindoles, harsh conditions can be mitigated by microwave assistance. | wikipedia.orgorganic-chemistry.org |

| Madelung | N-Acyl-o-toluidine derivative | High temperature, strong base; milder variants exist. | wikipedia.orgorganic-chemistry.org |

| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Forms 5-hydroxyindoles, which require subsequent methylation. | wikipedia.orgresearchgate.net |

Multi-Step Synthesis of 1H-Indole-1-ethanol, 5-methoxy- and its Precursors

A common and practical approach to the synthesis of 1H-Indole-1-ethanol, 5-methoxy- involves a multi-step sequence starting from a readily available precursor, such as 5-methoxyindole. The synthesis of 5-methoxyindole itself can be achieved through various established methods, including the dehydrogenation of 5-methoxyindoline.

Once 5-methoxyindole is obtained, the introduction of the 1-ethanol group is typically achieved through N-alkylation. A straightforward method involves the reaction of 5-methoxyindole with 2-chloroethanol (B45725) in the presence of a base. The base deprotonates the indole nitrogen, generating a nucleophilic indolide anion that subsequently displaces the chloride from 2-chloroethanol.

A detailed synthetic procedure could be as follows:

Synthesis of 5-Methoxyindole: This can be prepared from p-anisidine through various indole syntheses as described above, or by other routes such as the one described in Organic Syntheses starting from 3-methyl-4-nitroanisole. orgsyn.org

N-Alkylation to form 1H-Indole-1-ethanol, 5-methoxy-:

To a solution of 5-methoxyindole in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added to form the sodium salt of the indole.

2-Chloroethanol is then added to the reaction mixture, which is stirred, often with heating, to facilitate the nucleophilic substitution.

Work-up and purification, typically by column chromatography, afford the desired 1H-Indole-1-ethanol, 5-methoxy-.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 5-Methoxyindole, 2-Chloroethanol | NaH, DMF | 1H-Indole-1-ethanol, 5-methoxy- |

Chemical Reactions and Derivatization Strategies

The presence of the hydroxyl group on the N-ethanol side chain and the electron-rich indole nucleus allows for a variety of chemical transformations, making 1H-Indole-1-ethanol, 5-methoxy- a useful scaffold for creating a library of derivatives.

Oxidation Reactions of the Compound

The primary alcohol of the N-ethanol substituent is susceptible to oxidation to form either the corresponding aldehyde, 1-(5-methoxy-1H-indol-1-yl)acetaldehyde, or the carboxylic acid, (5-methoxy-1H-indol-1-yl)acetic acid, depending on the oxidizing agent and reaction conditions.

Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a well-established reagent for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) to prevent overoxidation to the carboxylic acid. libretexts.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol directly to the carboxylic acid.

| Oxidizing Agent | Typical Product | General Conditions | Reference |

| Pyridinium Chlorochromate (PCC) | 1-(5-methoxy-1H-indol-1-yl)acetaldehyde | Dichloromethane, room temperature | organic-chemistry.orglibretexts.org |

| Potassium Permanganate (KMnO₄) | (5-methoxy-1H-indol-1-yl)acetic acid | Basic or neutral aqueous solution | |

| Chromic Acid (H₂CrO₄) | (5-methoxy-1H-indol-1-yl)acetic acid | Acetone, H₂SO₄ |

Reduction Reactions of the Compound

Reduction of 1H-Indole-1-ethanol, 5-methoxy- can target either the indole ring or the hydroxyl group, although reduction of the indole nucleus is more common under typical catalytic hydrogenation conditions. The hydroxyl group itself is generally stable to many reducing agents. However, if the hydroxyl group is first converted to a better leaving group (e.g., a tosylate or a halide), it can then be reduced.

A more direct transformation is the reduction of a derivative where the hydroxyl group has been oxidized. For instance, the corresponding N-acetyl derivative could be reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. nih.govrsc.org If the hydroxyl group were first oxidized to the carboxylic acid and then converted to an amide, LiAlH₄ reduction would yield the corresponding N-ethyl amine derivative.

Direct reduction of the C-OH bond is not a typical reaction. However, catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under hydrogen pressure can lead to the reduction of the indole ring to an indoline, while potentially leaving the N-ethanol side chain intact, depending on the reaction conditions.

| Reducing Agent | Substrate | Typical Product | General Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | N-(2-(5-methoxy-1H-indol-1-yl)acetyl) derivative | N-ethyl-N-(substituted)amine | Anhydrous ether or THF | nih.govrsc.org |

| Catalytic Hydrogenation (H₂/Pd/C) | 1H-Indole-1-ethanol, 5-methoxy- | 5-Methoxy-1-(2-hydroxyethyl)indoline | H₂ gas, Pd/C catalyst, solvent |

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The presence of a methoxy group at the 5-position further activates the ring, directing substitution primarily to the C3 position, and to a lesser extent, other positions depending on the reaction conditions and the nature of the electrophile. chim.it

Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com When applied to 5-methoxyindole derivatives, it typically introduces a formyl group at the C3 position. The reaction employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgjk-sci.comtcichemicals.com The resulting electrophilic iminium species is then attacked by the electron-rich indole ring. chemistrysteps.comwikipedia.org Subsequent hydrolysis of the intermediate furnishes the corresponding aldehyde. wikipedia.org The reaction conditions, including temperature and the choice of solvent, can be modulated to optimize the yield and selectivity. jk-sci.com

Mannich Reaction: The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group onto the indole ring, typically at the C3 position. arkat-usa.org This three-component reaction involves the condensation of a compound with an active hydrogen (the indole), an aldehyde (commonly formaldehyde), and a secondary amine. nih.gov The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic indole. nih.gov For 5-methoxyindole derivatives, the activating effect of the methoxy group can sometimes lead to the formation of resinous byproducts, necessitating careful control of the reaction conditions to achieve good yields. sci-hub.se

Halogenation: The introduction of a halogen atom onto the indole ring is a key transformation for further functionalization. For electron-rich indoles like 5-methoxyindole, halogenation with reagents such as N-bromosuccinimide (NBS) can readily occur. chim.it Enzymatic halogenation has also been explored, offering a green alternative. For instance, the RebH enzyme variant 3-LSR has been shown to effectively brominate 5-methoxyindole, yielding the corresponding 3-bromoindole with good to high yields. nih.gov This enzymatic approach often exhibits high regioselectivity and avoids the use of harsh reagents. nih.gov

Interactive Table: Electrophilic Substitution Reactions on 5-Methoxyindole Derivatives

| Reaction | Reagents | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | C3 | Aldehyde | organic-chemistry.orgchemistrysteps.comwikipedia.org |

| Mannich | Formaldehyde, Secondary Amine | C3 | Aminomethyl derivative | arkat-usa.orgnih.govsci-hub.se |

| Bromination | N-Bromosuccinimide (NBS) | C3 | Bromo-derivative | chim.it |

| Enzymatic Bromination | 3-LSR enzyme, NaBr | C3 | Bromo-derivative | nih.gov |

Coupling Reactions for the Construction of Complex Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simpler precursors. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives that can be synthesized from 1H-Indole-1-ethanol, 5-methoxy- and its halogenated counterparts.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. thieme-connect.de For instance, 5-methoxy-3-iodoindole can be coupled with arylboronic acids to afford 3-aryl-5-methoxyindoles. thieme-connect.de The choice of base, solvent, and palladium catalyst/ligand system is crucial for achieving high yields and selectivity. thieme-connect.de

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org 5-Bromoindole derivatives can undergo Sonogashira coupling with various terminal alkynes to produce alkynylated indoles. thieme-connect.deresearchgate.net These reactions are often carried out under mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orgnih.govlibretexts.org The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides under mild conditions. wikipedia.orgrsc.orgorganic-chemistry.org This reaction provides a direct route to N-aryl indole derivatives.

Interactive Table: Coupling Reactions for Functionalizing the 5-Methoxyindole Scaffold

| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | Organoboron compound, Organohalide | Pd catalyst | C-C | Aryl-substituted indole | thieme-connect.de |

| Sonogashira | Terminal alkyne, Organohalide | Pd catalyst, Cu(I) co-catalyst | C-C (sp-sp²) | Alkynyl-substituted indole | thieme-connect.dewikipedia.orglibretexts.org |

| Buchwald-Hartwig | Amine, Organohalide | Pd catalyst, Phosphine ligand | C-N | N-Aryl indole | wikipedia.orgnih.govlibretexts.org |

Process Optimization and Scalability Research

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to enhance yield, purity, and cost-effectiveness.

Methodologies for Enhanced Yield and Purity

Several strategies can be employed to improve the yield and purity of 1H-Indole-1-ethanol, 5-methoxy- and its derivatives. The choice of solvent is critical; for instance, using mixed solvents like tert-butyl methyl ether (TBME) and tetrahydrofuran (B95107) (THF) can improve yields and reduce byproducts in certain reactions. Temperature control is also paramount to prevent decomposition and side reactions.

Purification is a key step in obtaining high-purity material. Silica gel column chromatography is a common method for removing impurities. The selection of the eluent system, such as methanol (B129727)/ethyl acetate (B1210297) gradients, is tailored to the specific separation required. After purification, thorough drying under vacuum at controlled temperatures (e.g., 40–50 °C) is necessary to remove residual solvents without causing degradation of the product.

Industrial Production Considerations

For large-scale production, factors beyond yield and purity become critical. These include the cost and availability of starting materials, the safety of the chemical processes, and the environmental impact of the synthesis. The development of robust and scalable synthetic routes is an active area of research. This often involves minimizing the number of synthetic steps, using less hazardous reagents, and developing efficient work-up and purification procedures.

Dynamic optimization models and metaheuristic algorithms are being explored to determine the most efficient and economical production strategies for indole derivatives. researchgate.net These computational tools can help in identifying optimal reaction parameters and process designs for industrial-scale manufacturing.

Biological Activity Spectrum and Mechanistic Investigations of 1h Indole 1 Ethanol, 5 Methoxy and Its Derivatives

Antimicrobial Research

The antimicrobial potential of indole (B1671886) derivatives is well-documented, with various synthetic and naturally occurring indole compounds demonstrating efficacy against a range of microbial pathogens. Research into these compounds is driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant infections.

In Vitro Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Indole derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. While the broader class of indole compounds has been evaluated, specific in vitro efficacy data for 1H-Indole-1-ethanol, 5-methoxy- against key bacterial strains such as Staphylococcus aureus and Escherichia coli is not extensively detailed in the current scientific literature. However, related indole structures have been investigated. For instance, various 3-substituted-1H-imidazol-5-yl-1H-indoles have been identified as growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The general findings for related compounds suggest that the indole scaffold is a promising starting point for the development of new antibacterial agents.

Antifungal Activity Assessment (e.g., Candida albicans)

Similar to their antibacterial action, indole derivatives have also been explored for their antifungal properties. The opportunistic fungal pathogen Candida albicans is a common target in these investigations. While specific studies focusing solely on the antifungal activity of 1H-Indole-1-ethanol, 5-methoxy- against Candida albicans are limited in publicly available research, derivatives from the broader indole family have shown notable activity. For example, certain 3-substituted-1H-imidazol-5-yl-1H-indole derivatives have been identified as selective antifungals against Cryptococcus neoformans, another significant fungal pathogen. mdpi.com

Minimum Inhibitory Concentration (MIC) and Diameter of Inhibition Zone (DIZ) Studies

| General Activity of Selected Indole Derivatives | | :--- | :--- | | Compound Class | Observed Activity | | 3-substituted-1H-imidazol-5-yl-1H-indoles | Weak growth inhibition of MRSA. mdpi.com | | Pyridazino[4,5-b]indoles | Antibacterial activity against Bacillus subtilis. mdpi.com | | General Indole Derivatives | Potential antimicrobial properties against various bacteria and fungi. |

Antiproliferative and Apoptosis Induction Studies

The investigation of indole derivatives as anticancer agents is an active area of research. Their ability to induce cytotoxicity and trigger programmed cell death (apoptosis) in cancer cells makes them attractive candidates for drug development.

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of the indole nucleus have demonstrated cytotoxic effects against a range of human cancer cell lines. While comprehensive studies detailing the in vitro cytotoxicity of 1H-Indole-1-ethanol, 5-methoxy- across a panel of cancer cells are not widely published, research on related compounds provides insight into the potential of this chemical class. For instance, some indole derivatives have been shown to possess cytotoxic properties. The specific contribution of the 5-methoxy and 1-ethanol substitutions on the cytotoxic profile of the indole ring remains an area for further detailed investigation.

Molecular Mechanisms of Apoptosis Induction (e.g., Caspase Activation)

Apoptosis is a critical process for eliminating cancerous cells, and its induction is a key mechanism for many chemotherapeutic agents. A central feature of apoptosis is the activation of a family of proteases known as caspases. Studies on ethanol (B145695), a component of the compound's substituent, have shown that it can enhance apoptosis and increase caspase activity under certain conditions. Specifically, ethanol has been observed to promote apoptosis by increasing caspase activity, which can involve the activation of caspase-3. Furthermore, the induction of apoptosis by some indole alkaloids has been linked to the activation of caspases. While these findings suggest potential pathways, direct experimental evidence detailing the specific molecular mechanisms of apoptosis induction, including the activation of specific caspases by 1H-Indole-1-ethanol, 5-methoxy-, is not yet available in the scientific literature.

| Apoptosis-Related Findings for Related Structures/Components | | :--- | :--- | | Substance/Compound Class | Observation | | Ethanol | Can enhance apoptosis and increase caspase activity. | | Aplysinopsin (Indole Alkaloid) Derivatives | Can induce apoptosis through caspase-dependent pathways. | | General Indole Derivatives | Investigated for pro-apoptotic and anticancer properties. |

Cell Cycle Arrest and Modulation Research (e.g., G2/M Phase Inhibition)

The dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Research has shown that certain indole derivatives can modulate cell cycle progression, often leading to arrest at specific checkpoints, thereby inhibiting the proliferation of cancer cells.

Studies on derivatives of 1H-Indole-1-ethanol, 5-methoxy- have indicated their potential to induce cell cycle arrest, particularly at the G2/M phase. This phase is a critical checkpoint that ensures the cell is ready for mitosis. Inhibition at this stage can prevent the division of cells with damaged DNA, a common characteristic of cancer cells. For instance, research has indicated that 1H-Indole-1-ethanol, 5-methoxy- can inhibit cell cycle progression at the G2/M phase, leading to programmed cell death in cancer cells.

Furthermore, other related indole derivatives have demonstrated similar effects. Chromene derivatives, for example, have been shown to arrest the growth of various cancer cell lines, including mammary gland, colon, and liver cancer, at the G2/M phase. researchgate.net Similarly, a synthetic benz[f]indole-4,9-dione analog was found to induce G2/M cell cycle arrest in human lung cancer cells. mdpi.com The mechanism often involves the modulation of key regulatory proteins. For example, the downregulation of the cyclin B1/CDK1 complex, a crucial driver of the G2/M transition, has been observed in cells treated with certain stilbenoid and janerin (B14756719) compounds, leading to G2/M arrest. frontiersin.orgnih.gov While not all studies focus directly on 1H-Indole-1-ethanol, 5-methoxy-, the consistent findings across a range of structurally related indole derivatives suggest a common mechanistic pathway involving the disruption of the G2/M checkpoint.

Table 1: Research Findings on Cell Cycle Arrest by Indole Derivatives and Related Compounds

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 1H-Indole-1-ethanol, 5-methoxy- | Cancer cell lines | Inhibition of cell cycle progression at G2/M phase | |

| Chromene derivatives | MCF-7, HCT-116, HepG-2 | Growth arrest at the G2/M phase | researchgate.net |

| Benz[f]indole-4,9-dione analog | A549 (human lung cancer) | Induction of G2/M cell cycle arrest | mdpi.com |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (human lung cancer) | Arrest at the G2/M phase | frontiersin.org |

| Janerin | THP-1 (human leukemic cells) | Cell cycle arrest at the G2/M phase | nih.gov |

Neuroprotective and Antioxidant Activity Research

The neuroprotective and antioxidant properties of indole derivatives are of significant interest due to the role of oxidative stress in various neurodegenerative diseases.

Research has highlighted the neuroprotective potential of 1H-Indole-1-ethanol, 5-methoxy-, demonstrating its ability to protect neuronal cells from damage induced by oxidative stress. nih.gov A study on 5-methoxyindole-2-carboxylic acid (MICA), a related compound, showed that it affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. researchgate.net This was reflected by a decrease in hydrogen peroxide production and markers of lipid and protein damage. researchgate.net

Synthetic indole-phenolic hybrid compounds have also been evaluated as multifunctional neuroprotectors. These compounds exhibited strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) in cellular models. researchgate.net The neuroprotective activity is often linked to the core indole structure and the presence of substituents like the methoxy (B1213986) group.

The antioxidant activity of many compounds stems from their ability to scavenge free radicals, which are highly reactive molecules that can damage cells. Indolic compounds are a broad family of substances that have been studied for their potential as chemical preventive agents against diseases like cancer and those related to oxidative stress. mdpi.com

The free radical-scavenging activity of indolic compounds has been demonstrated in both aqueous and ethanolic media. mdpi.com The mechanism is often attributed to the ability of the indole ring to donate a hydrogen atom from the pyrrole (B145914) ring, thereby neutralizing free radicals. mdpi.com The presence of a methoxy group, an electron-donating substituent, is known to increase the stability of the resulting free radical, thus enhancing the antioxidant activity. researchgate.net This is supported by studies on methoxyphenols, which have shown efficient scavenging of various radicals. nih.gov

In addition to directly scavenging free radicals, some compounds can exert their antioxidant effects by modulating the body's own defense systems. This includes the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes play a crucial role in detoxifying reactive oxygen species. nih.gov

While direct studies on the effect of 1H-Indole-1-ethanol, 5-methoxy- on these specific enzymes are limited, research on other natural compounds provides a potential mechanism. Many bioactive compounds activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those for SOD, CAT, and GPx. nih.gov For instance, isoquinoline (B145761) alkaloids, which are also nitrogen-containing heterocyclic compounds, have been shown to upregulate the expression of Nrf2 and its target antioxidant enzymes. nih.gov It is plausible that 5-methoxyindole (B15748) derivatives could exert their antioxidant effects, at least in part, through the activation of the Nrf2 signaling pathway, thereby enhancing the cellular antioxidant defense capacity. An ethanol extract of Camellia japonica, containing antioxidant compounds like quercetin (B1663063) and kaempferol, has been shown to increase the protein expression and activity of SOD, CAT, and GPx.

Enzyme and Receptor Interaction Research

The biological effects of 1H-Indole-1-ethanol, 5-methoxy- and its derivatives are also mediated through their interactions with specific enzymes and receptors, leading to the modulation of various signaling pathways.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. It is also implicated in the development of some cancers. The selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. Some of these compounds were found to selectively inhibit the COX-2 enzyme. nih.gov Further research on other methoxy-indole derivatives, such as 7-methoxy indolizines and 1,3-dihydro-2H-indolin-2-one derivatives, has also demonstrated potent COX-2 inhibitory activity. mdpi.com These findings highlight the potential of the 5-methoxyindole scaffold as a basis for the development of new selective COX-2 inhibitors.

Table 2: Investigated Biological Activities of 1H-Indole-1-ethanol, 5-methoxy- and its Derivatives

| Biological Activity | Key Findings | Potential Mechanism(s) | Reference(s) |

|---|---|---|---|

| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells. | Downregulation of cyclin B1/CDK1 complex. | researchgate.netmdpi.comfrontiersin.orgnih.gov |

| Neuroprotection | Protects neuronal cells from oxidative stress-induced damage. | Preservation of mitochondrial function, attenuation of oxidative stress. | researchgate.netnih.govresearchgate.net |

| Free Radical Scavenging | Scavenges various free radicals. | Hydrogen donation from the indole ring, stabilization of the resulting radical by the methoxy group. | researchgate.netmdpi.comnih.gov |

| Antioxidant Enzyme Modulation | Potentially upregulates endogenous antioxidant enzymes (SOD, CAT, GPx). | Possible activation of the Nrf2 signaling pathway. | mdpi.comnih.govnih.govnih.gov |

| COX-2 Inhibition | Selectively inhibits the COX-2 enzyme. | Direct binding to the active site of the COX-2 enzyme. | mdpi.comnih.gov |

Serotonin (B10506) Receptor Binding Affinities and Functional Activity (e.g., 5-HT4 receptor)

The indole nucleus is a foundational scaffold for many compounds targeting serotonin (5-hydroxytryptamine, 5-HT) receptors, owing to its structural similarity to serotonin. The 5-methoxy- substitution on the indole ring, in particular, is a key feature in many neurologically active agents. Derivatives of 5-methoxyindole have been shown to possess affinity for various serotonin receptor subtypes, which may contribute to potential neuroactive properties.

The 5-HT4 receptor, a G-protein-coupled receptor (GPCR), is of particular interest as it is involved in modulating cognitive function and neuroplasticity. nih.gov Activation of 5-HT4 receptors can lead to rapid antidepressant-like effects in preclinical models. nih.gov Indole derivatives have been developed as both potent agonists and antagonists for the 5-HT4 receptor. atlasgeneticsoncology.org For example, the indole ester SB 203186 is a selective 5-HT4 antagonist, while other indole-based compounds like GR 113808 show high affinity for this receptor. atlasgeneticsoncology.org While specific binding data for 1H-Indole-1-ethanol, 5-methoxy- is not extensively detailed in the available literature, the activity of structurally related compounds suggests its potential for interaction. For instance, while 5-methoxy N,N-dimethyltryptamine was found to be inactive as an agonist at 5-HT4 receptors, other indole analogues show a range of potencies, indicating that substitutions on the indole core are critical for determining functional activity at this receptor subtype. nih.gov The study of various indole analogues has been crucial in defining the characteristics of different 5-HT receptor subtypes. nih.govnih.gov

The potential for phytochemicals with indole-like structures to interact with serotonin receptors is an active area of research, with computational studies showing that compounds like genistein (B1671435) and daidzein (B1669772) may exhibit favorable binding to 5-HT receptors. nih.gov

Table 1: Activity of Select Indole Derivatives at Serotonin Receptors

| Compound | Receptor Target | Activity | Reference |

|---|---|---|---|

| 5-methoxy N,N, dimethyltryptamine | 5-HT4 | Inactive as agonist | nih.gov |

| GR 113808 | 5-HT4 | High-affinity ligand | atlasgeneticsoncology.org |

| SB 203186 | 5-HT4 | Potent and selective antagonist | atlasgeneticsoncology.org |

Cannabinoid Receptor (CB1, CB2) Ligand Binding and Functional Assessment

The endocannabinoid system, primarily composed of the cannabinoid receptors CB1 and CB2, their endogenous ligands (like anandamide), and metabolic enzymes, is a critical regulator of numerous physiological processes. nih.govnih.gov The CB1 receptor is one of the most abundant GPCRs in the brain, mediating the psychoactive effects of cannabinoids and influencing pain, memory, and reward signaling. nih.govnih.gov

Indole-based structures are prominent in synthetic cannabinoid receptor modulators. For example, aminoalkylindoles like WIN 55,212 are known to be potent cannabinoid agonists. nih.gov Computational and experimental studies have explored the binding of various indole derivatives to CB1 and CB2 receptors, revealing that specific structural features dictate binding affinity and selectivity. nih.gov The functional assessment of cannabinoid ligands is complex, as compounds can exhibit functional selectivity or biased agonism. This means a ligand can preferentially activate certain downstream signaling pathways (e.g., G-protein activation) over others (e.g., β-arrestin recruitment). nih.gov For instance, WIN 55,212 produces maximal activation of the Gi protein but submaximal activation of the Go protein. nih.gov

Chronic exposure to ethanol has been shown to down-regulate CB1 receptors, suggesting a complex interplay between alcohol consumption and the endocannabinoid system. nih.gov While direct binding and functional assessment data for 1H-Indole-1-ethanol, 5-methoxy- at cannabinoid receptors are not specified in the reviewed literature, its structural components—an indole core and an ethanol group—suggest a potential for interaction with this system that warrants further investigation. nih.govnih.gov

Table 2: Functional Selectivity of Select Cannabinoid Receptor Agonists

| Compound | Receptor | Gi Protein Activation | Go Protein Activation | Reference |

|---|---|---|---|---|

| HU-210 | CB1/CB2 | Maximal | Maximal | nih.gov |

| Anandamide | CB1/CB2 | Maximal | Submaximal | nih.gov |

Ion Channel Modulation (e.g., Voltage-Gated Potassium Channels, Calcium Entry)

Emerging research indicates that 1H-Indole-1-ethanol, 5-methoxy- may exert some of its biological effects through the modulation of ion channels. Specifically, it has been suggested that the compound can inhibit voltage-gated potassium channels and enhance calcium entry.

Voltage-gated potassium (K+) channels are crucial for setting the resting membrane potential and repolarizing the membrane after action potentials in excitable cells like neurons. nih.gov Inhibition of these channels can lead to increased neuronal excitability. Calcium (Ca2+) entry into cells is a ubiquitous second messenger signal that triggers a vast array of cellular processes, from neurotransmitter release to gene transcription. Therefore, the modulation of these channels represents a significant mechanism for influencing cellular signaling pathways.

The modulation of ligand-gated ion channels by related indole compounds has also been studied. For instance, 5-methoxy-indole has been shown to exhibit both allosteric agonism and orthosteric inverse agonism at the 5-HT3 receptor, a ligand-gated ion channel, depending on its concentration. nih.gov This highlights the capacity of simple indole structures to engage in complex interactions with ion channels.

Interaction with Drug Efflux Pumps (e.g., ABCG2)

The ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP) is a drug efflux pump that plays a significant role in multidrug resistance (MDR) in cancer. nih.govnih.gov By actively transporting a wide range of chemotherapeutic agents out of cancer cells, ABCG2 can reduce their intracellular concentration and thus their efficacy. nih.gov ABCG2 is also expressed in physiological barriers, such as the gastrointestinal tract and the blood-brain barrier, where it affects the oral bioavailability and central nervous system penetration of its substrates. nih.gov

Downregulation or inhibition of ABC drug transporters is a promising strategy to reverse MDR in cancer cells. nih.gov Certain natural compounds, including some alkaloids, have been found to decrease the expression of ABCB1 and ABCG2, thereby overcoming drug resistance in cancer cell lines. nih.gov For example, the alkaloid nuciferine (B1677029) was shown to inhibit the PI3K/Akt/ERK pathway, leading to reduced expression of these transporters. nih.gov While specific studies on the interaction between 1H-Indole-1-ethanol, 5-methoxy- and ABCG2 are not available, the established ability of other heterocyclic and alkaloid compounds to modulate these pumps suggests a potential area for future research.

Anti-Inflammatory Effects and Associated Signaling Pathways

Inflammation is a biological defense mechanism that can become pathogenic in chronic diseases. nih.gov Intracellular signaling cascades, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, are central to the inflammatory response. nih.gov Consequently, inhibitors of these pathways are being explored as novel anti-inflammatory agents. nih.gov

Related indole-containing compounds have demonstrated anti-inflammatory properties. nih.gov For example, melatonin (B1676174) (N-acetyl-5-methoxytryptamine), which shares the 5-methoxyindole core, is known for its anti-inflammatory effects. nih.gov The mechanisms underlying the potential anti-inflammatory activity of indole derivatives could involve the modulation of these key signaling pathways. For instance, phytochemicals such as resveratrol (B1683913) and baicalin (B1667713) are known to inhibit the PI3K/Akt pathway, which can lead to the downregulation of inflammatory mediators. nih.gov Given the structural similarities, it is plausible that 1H-Indole-1-ethanol, 5-methoxy- could exert anti-inflammatory effects by interacting with one or more of these signaling networks.

Investigation of Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma. nih.govnih.gov The pathway relies on the SMO (Smoothened) receptor and the GLI family of transcription factors to regulate the expression of target genes involved in cell proliferation and survival. nih.gov

Recent research has identified certain indole derivatives as potent inhibitors of the Hh pathway. nih.gov In one study, novel 2-phenylindole (B188600) derivatives showed strong inhibition of Smoothened Agonist (SAG)-induced Hedgehog signaling in a reporter cell line, with IC50 values in the nanomolar range. nih.gov This inhibition of the Hh pathway presents a dual benefit, as it can directly target tumor cells and also reconfigure the tumor microenvironment to be more susceptible to immune attack. nih.gov The finding that specific indole structures can potently repress this pathway suggests that 1H-Indole-1-ethanol, 5-methoxy- and its related analogues could be investigated for similar activity.

Table 3: Hedgehog Signaling Inhibition by Select Indole Derivatives

| Compound | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| Indole 33 | NIH3T3 Shh-Light II | Inhibition of SAG-induced Hh signaling | 19 nM | nih.gov |

| Indole 44 | NIH3T3 Shh-Light II | Inhibition of SAG-induced Hh signaling | 72 nM | nih.gov |

Tubulin Polymerization Inhibition Studies

Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport. nih.gov Disrupting microtubule dynamics by inhibiting tubulin polymerization is a highly effective strategy in cancer chemotherapy. nih.gov The indole scaffold is a "privileged" structure found in numerous potent tubulin polymerization inhibitors, both natural (e.g., vinca (B1221190) alkaloids) and synthetic. unipi.itmdpi.com

Many indole-based inhibitors bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.gov This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death). nih.gov Structure-activity relationship studies have shown that substitutions at various positions on the indole ring significantly impact anti-tubulin activity. unipi.itmdpi.com For instance, arylthioindole derivatives and compounds with a 3,4,5-trimethoxyphenyl moiety (a common feature in colchicine-site binders) are often potent inhibitors. nih.gov Several novel indole derivatives have been shown to inhibit tubulin polymerization at submicromolar concentrations, proving more potent than colchicine itself in some cases. unipi.it This established and potent activity of the indole class against tubulin polymerization makes 1H-Indole-1-ethanol, 5-methoxy- a compound of interest for evaluation in this context.

Table 4: Tubulin Polymerization Inhibition by Select Indole Derivatives

| Compound | Activity | IC50 Value (Tubulin Polymerization) | Reference |

|---|---|---|---|

| Colchicine | Inhibition of tubulin polymerization | 3.2 µM | unipi.it |

| Combretastatin A-4 (CSA4) | Inhibition of tubulin polymerization | 1.0 µM | unipi.it |

| Indole Derivative 1k | Potent inhibition of tubulin polymerization | 0.58 µM | mdpi.com |

| Indole Derivative 7 | Inhibition of tubulin polymerization | < 1.0 µM | unipi.it |

Research on 1H-Indole-1-ethanol, 5-methoxy- in Chemoprotection Against Cisplatin-Induced Organ Damage Remains Undisclosed

Despite a comprehensive review of available scientific literature, no specific non-clinical studies detailing the chemoprotective mechanisms of the chemical compound 1H-Indole-1-ethanol, 5-methoxy- against organ damage induced by the chemotherapy agent cisplatin (B142131) have been publicly identified.

Cisplatin is a potent and widely used anticancer drug; however, its clinical utility is often limited by severe side effects, most notably dose-dependent toxicity to organs such as the kidneys and liver. This toxicity is primarily mediated by mechanisms including increased oxidative stress, inflammation, and apoptosis (programmed cell death) in healthy tissues.

Consequently, there is significant scientific interest in identifying and developing chemoprotective agents that can mitigate these adverse effects without compromising the therapeutic efficacy of cisplatin. The indole nucleus, a core structural component of 1H-Indole-1-ethanol, 5-methoxy-, is found in numerous compounds that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. These properties are theoretically relevant to counteracting the mechanisms of cisplatin-induced damage.

For instance, research on other indole derivatives has shown promise in this area. Studies on compounds such as harmine (B1663883) and various plant-derived extracts containing indole alkaloids have demonstrated protective effects against cisplatin-induced toxicity in preclinical models. The mechanisms underlying these effects often involve the scavenging of reactive oxygen species, modulation of inflammatory pathways (such as NF-κB), and inhibition of apoptotic cascades.

However, the specific biological activity spectrum and mechanistic investigations pertaining to 1H-Indole-1-ethanol, 5-methoxy- in the context of cisplatin-induced chemoprotection are not available in the public domain. While general biological activities of indole compounds have been described, including their potential as antioxidant and anti-inflammatory agents, dedicated studies applying these investigations to cisplatin-induced organ damage models for 1H-Indole-1-ethanol, 5-methoxy- are absent from the current body of scientific and patent literature.

Therefore, a detailed analysis of its chemoprotective mechanisms, including any potential data on its efficacy in non-clinical models against cisplatin-induced organ damage, cannot be provided at this time. Further research and publication in this specific area would be necessary to elucidate the potential of 1H-Indole-1-ethanol, 5-methoxy- as a chemoprotective agent.

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Structural Determinants for Biological Activity

The biological profile of 1H-Indole-1-ethanol, 5-methoxy- is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups.

The positioning of the methoxy (B1213986) (-OCH₃) and ethanol (B145695) (-CH₂CH₂OH) groups on the indole (B1671886) scaffold is a critical determinant of the molecule's reactivity and biological interactions. The methoxy group at the C5 position acts as an electron-donating group through resonance, which influences the electron density of the indole ring, particularly enhancing it at the C3 and C7 positions. This electronic modification can modulate the molecule's ability to interact with biological targets. Many naturally occurring and synthetic indoles feature methoxy substituents to enhance and diversify their reactivity and regiochemical behavior. chim.it

The ethanol substituent is located at the N1 position of the indole ring. The hydroxyl group of this ethanol side chain is a key functional feature, capable of acting as a hydrogen bond donor, which is often crucial for binding to enzymes and receptors. nih.gov The rotational flexibility of the ethanol group allows the molecule to adopt various conformations, which can be essential for fitting into specific binding pockets of biological targets.

Modifications to the indole ring or the ethanol side chain can significantly alter the biological activity of the parent compound. SAR studies on related indole derivatives provide insights into how such changes can tune the molecule's properties. For example, in a series of indole-based HIV-1 fusion inhibitors, the linkage points between indole rings and substitutions at the 3-position were found to be critical for activity. nih.gov

Research on other indole structures has demonstrated that the introduction of different substituents can lead to varied pharmacological profiles. For instance, the addition of fluoro groups to the indole ring or modifications to side chains has been shown to affect binding affinity to targets like cannabinoid receptors. nih.gov Similarly, alkylation at the nitrogen positions of related heterocyclic structures can lead to a marked reduction in activity, suggesting these sites may be involved in crucial hydrogen-bonding interactions with a biological target. acs.org The metabolic stability of a compound can also be affected, as seen in related molecules where the presence of a methoxy group led to decreased stability in the presence of liver microsomes. acs.org

Table 1: Influence of Substitutions on the Activity of Related Indole Scaffolds

| Parent Scaffold/Compound Class | Substitution/Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Bis-indole | Change in linkage from 6-6' to 5-6', 6-5', or 5-5' | Reduced binding affinity and cell-based activity. | nih.gov |

| Bis-indole | Substitution at the 3-position | Potential for enhanced interaction in the hydrophobic pocket of the target. | nih.gov |

| Diindolylmethane (DIM) derivative | Pentafluoroethylation of side chain | Resulted in the best CB₁ ligand in the series. | nih.gov |

| Tetrahydro-γ-carboline | Methylation at N¹ or N⁵ position | Marked reduction of activity, suggesting key H-bond interactions. | acs.org |

This table presents data from related indole compounds to illustrate the principles of SAR, as direct modification data for 1H-Indole-1-ethanol, 5-methoxy- is not specified in the provided sources.

The three-dimensional conformation of 1H-Indole-1-ethanol, 5-methoxy- is crucial for its biological potency. The dihedral angle, which describes the angle between the plane of the indole ring and the ethanol side chain, is a critical parameter governing intermolecular interactions. The ethanol side chain is suggested to adopt a gauche conformation, influenced by steric and electronic interactions between its hydroxyl group and the indole's π-system.

Studies of analogous indole derivatives highlight the importance of molecular conformation. In one related compound, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, the dihedral angle between the indole and trimethoxyphenyl rings was found to be 45.35 (5)°. researchgate.net In another case, a bis-indole derivative, the two indole ring systems were oriented at a dihedral angle of 72.17 (7)°. nih.gov These specific spatial arrangements are often essential for optimal binding to a target. The rotational flexibility of the ethanol group in 1H-Indole-1-ethanol, 5-methoxy- allows it to exist in various conformational states, which could enable it to adapt to the topology of different binding sites.

Molecular Docking and Ligand-Target Interaction Analysis

Computational tools like molecular docking are used to predict and analyze how 1H-Indole-1-ethanol, 5-methoxy- might bind to its biological targets.

Molecular docking simulations can predict the preferred orientation of 1H-Indole-1-ethanol, 5-methoxy- when it binds to a receptor or an enzyme's active site. This allows for the identification of the most likely binding pose and the key interactions that stabilize the ligand-target complex. For related indole derivatives, docking studies have successfully predicted binding modes that correlate well with observed biological activity. nih.gov

For instance, docking studies on other indole compounds have been used to estimate their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and the allosteric site of ALOX15. nih.govresearchgate.netnih.gov It is proposed that 1H-Indole-1-ethanol, 5-methoxy- may interact with various molecular targets, including serotonin (B10506) receptors, monoamine transporters, or cytochrome P450 enzymes. Docking simulations would be instrumental in visualizing how the compound fits into the binding pockets of these proteins, guiding further optimization of the structure to enhance potency and selectivity.

The stability of the complex between 1H-Indole-1-ethanol, 5-methoxy- and its biological target is determined by a network of intermolecular interactions. The hydroxyl group of the ethanol side chain is a prime candidate for forming strong hydrogen bonds with amino acid residues in a binding pocket. Similarly, the oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor.

Table 2: Potential Intermolecular Interactions for 1H-Indole-1-ethanol, 5-methoxy-

| Interacting Group of Compound | Type of Interaction | Potential Partner in Biological Target | Reference |

|---|---|---|---|

| Ethanol -OH group | Hydrogen Bond (Donor) | Carbonyl oxygen, Asp, Glu, Ser, Thr residues | nih.gov |

| Methoxy -O- atom | Hydrogen Bond (Acceptor) | Amine protons, Arg, Lys, His residues | nih.gov |

| Indole Ring (π-system) | π-Hydrogen Bond (Acceptor) | OH groups (e.g., from Ser, Thr, Tyr) | researchgate.net |

| Indole Ring (π-system) | C-H...π Interaction | Aliphatic/Aromatic C-H groups |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.combrieflands.com The primary goal is to develop a predictive model that can estimate the activity of novel, unsynthesized molecules. brieflands.com For a series of indole derivatives, QSAR models are frequently developed to understand how different substituents influence a specific biological outcome, such as anti-proliferative or enzyme inhibitory effects. neliti.comniscpr.res.in

A typical QSAR study involves several steps:

Data Set Selection : A series of structurally related compounds, including analogues of 1H-Indole-1-ethanol, 5-methoxy-, with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. neliti.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors calculated using computational software. neliti.com

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. neliti.com

Model Validation : The robustness and predictive power of the model are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). niscpr.res.in

While a specific QSAR model for 1H-Indole-1-ethanol, 5-methoxy- is not prominently published, QSAR studies on other indole derivatives have successfully identified key features for activity. For instance, studies on Me-indoxam derivatives as PLA2 inhibitors revealed that molecular size, energy, polarity, and the rotational flexibility of substituents are critical for inhibitory activity. niscpr.res.in Such models provide invaluable guidance for designing new derivatives with potentially enhanced potency.

Advanced Computational Chemistry Approaches

Beyond traditional QSAR, advanced computational methods offer deeper insights into the molecular behavior of 1H-Indole-1-ethanol, 5-methoxy- at the atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net It is widely applied to indole derivatives to understand their reactivity, stability, and spectroscopic characteristics. nih.gov

Electronic Properties: DFT calculations provide crucial information on the electronic landscape of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov For indole derivatives, the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify the nucleophilic and electrophilic sites, predicting how the molecule will interact with biological targets. nih.gov The electron-donating methoxy group at the C5 position of the indole ring is known to influence the ring's electron density, which can be precisely quantified by DFT.

Vibrational Properties: DFT is also used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions (stretching, bending, torsion). nih.gov The excellent agreement often found between calculated and experimental spectra allows for a confident structural characterization. nih.gov

Below is a table of expected characteristic vibrational frequencies for the functional groups present in 1H-Indole-1-ethanol, 5-methoxy-, based on DFT studies of analogous structures and general spectroscopic data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | ~3300-3500 (broad) |

| Indole N-H | N-H Stretch | ~3400-3500 |

| Alkyl C-H | C-H Stretch | ~2850-2960 |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Aromatic C=C | C=C Stretch | ~1450-1600 |

| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | ~1220-1250 |

| Ethanol C-O | C-O Stretch | ~1050-1150 |

This table represents typical ranges and the exact values for 1H-Indole-1-ethanol, 5-methoxy- would require specific DFT calculation.

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For 1H-Indole-1-ethanol, 5-methoxy-, MD simulations can provide critical insights into its behavior in a biological environment, such as its interaction with a protein's binding pocket. nih.govespublisher.com

The simulation process involves:

System Setup : A system is created containing the ligand (1H-Indole-1-ethanol, 5-methoxy-), the target protein, and solvent molecules (typically water) to mimic physiological conditions.

Simulation : The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of every atom over a period ranging from nanoseconds to microseconds.

Analysis : The resulting trajectories are analyzed to understand conformational changes, binding stability, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

MD simulations of indole derivatives binding to enzymes like Pim-1 kinase or MmpL3 have been used to examine the stability of the ligand-receptor complex and to identify crucial amino acid residues involved in the interaction. nih.govnih.gov Such studies can explain why certain derivatives are more potent than others and provide a dynamic picture of the binding event that is complementary to the static view from molecular docking. nih.gov For 1H-Indole-1-ethanol, 5-methoxy-, MD could be used to study the flexibility of the N-ethanol side chain and how it orients itself to optimize interactions within a binding site.

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that helps to understand the relationship between the three-dimensional properties of a molecule and its biological activity. documentsdelivered.com It correlates the steric and electrostatic fields of a set of molecules with their potency. nih.gov

The CoMFA methodology involves:

Molecular Alignment : A dataset of active compounds, including 1H-Indole-1-ethanol, 5-methoxy-, is structurally aligned based on a common scaffold or a docked conformation. documentsdelivered.com

Field Calculation : The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom.

Statistical Correlation : The resulting thousands of field values are correlated with the biological activity data using the Partial Least Squares (PLS) statistical method. This generates a QSAR model with predictive capability. nih.gov

Contour Map Visualization : The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely affect biological activity. For example, green contours typically indicate areas where bulky groups enhance activity, while yellow contours show where they are detrimental. Similarly, blue and red contours indicate regions where positive and negative charges, respectively, are favorable. nih.gov

CoMFA studies on various indole derivatives have successfully guided the design of more potent inhibitors for targets like tubulin and 5-lipoxygenase. nih.govnih.gov For a series containing 1H-Indole-1-ethanol, 5-methoxy-, a CoMFA model could reveal the optimal steric and electronic requirements for the N-ethanol and C5-methoxy substituents to maximize biological activity. nih.gov

Polymorphism and Solid State Chemistry Research

Identification and Characterization of Polymorphic Forms (e.g., 5-methoxy-1H-indole-2-carboxylic acid)

The existence of polymorphism in 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has been a subject of scientific investigation. To date, two polymorphic forms of this compound have been identified and characterized. mdpi.com The initial polymorph, designated as polymorph 1, was found to crystallize in the monoclinic system with a C2/c space group. mdpi.com More recently, a new polymorph, polymorph 2, was discovered and characterized, which crystallizes in the monoclinic P2₁/c space group. mdpi.comdntb.gov.uanih.gov

The identification of these different forms is a critical first step in understanding the solid-state landscape of this compound. The distinct crystal structures of these polymorphs lead to different physical properties, which can have significant implications for its use in various applications.

Single-Crystal X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystal lattice. This powerful analytical method has been instrumental in characterizing the crystal structures of the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid.

For polymorph 1 of MI2CA, SCXRD analysis revealed a monoclinic crystal system with the space group C2/c. mdpi.com In contrast, the more recently discovered polymorph 2 was found to crystallize in a different monoclinic space group, P2₁/c. mdpi.comdntb.gov.uanih.gov The detailed crystallographic data for both polymorphs are summarized in the interactive table below.

| Parameter | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| β (°) | 91.06(3) | 91.871(5) |

| Z | 16 | 4 |

The distinct unit cell parameters and space groups unequivocally demonstrate the existence of two different crystalline forms of MI2CA.

Spectroscopic Characterization of Polymorphs (e.g., Infrared Spectroscopy)

While SCXRD provides the definitive crystal structure, spectroscopic techniques such as Infrared (IR) spectroscopy are valuable for distinguishing between polymorphic forms and for routine quality control. The different intermolecular interactions and molecular conformations within the crystal lattices of polymorphs result in distinct vibrational spectra.

Theoretical Studies of Solid-State Packing and Intermolecular Forces

Theoretical calculations, such as Density Functional Theory (DFT), provide valuable insights into the energetics of crystal packing and the nature of intermolecular forces that stabilize the different polymorphic forms. mdpi.comdntb.gov.uanih.gov These computational studies complement experimental data and aid in understanding the relative stabilities of polymorphs.

For 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations have been performed to study the dimeric and trimeric structures, and the results showed good agreement with experimental structural and spectroscopic data. mdpi.comdntb.gov.uanih.gov Hirshfeld surface analysis has also been a crucial tool in visualizing and quantifying the intermolecular interactions within the crystal structures. mdpi.com

A significant distinguishing feature between the two polymorphs is the hydrogen bonding network. In polymorph 2, molecules form cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O−H⋯O). mdpi.comdntb.gov.uanih.gov This feature is absent in polymorph 1. mdpi.com Furthermore, while both polymorphs exhibit N−H⋯O intermolecular hydrogen bonds, the acceptor atom differs. In polymorph 2, the oxygen atom of the methoxy (B1213986) group acts as the hydrogen bond acceptor, whereas in polymorph 1, it is the oxygen atom of the carboxylic group. mdpi.com Additionally, different C−H⋯O interactions are observed in the two polymorphs, further highlighting the distinct packing arrangements. mdpi.com These theoretical and analytical studies are essential for a comprehensive understanding of the polymorphism of this compound.

Analytical Methodologies for 1h Indole 1 Ethanol, 5 Methoxy Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural elucidation of "1H-Indole-1-ethanol, 5-methoxy-".

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of "1H-Indole-1-ethanol, 5-methoxy-" exhibits characteristic signals that confirm the presence of the ethanol (B145695) and methoxy (B1213986) groups attached to the indole (B1671886) ring. Key chemical shifts (δ) are typically observed around 3.82 ppm for the methoxy (-OCH₃) protons and at approximately 2.90 ppm and 3.86 ppm for the two methylene (B1212753) (-CH₂) groups of the ethanol side chain. The aromatic protons of the indole ring appear as a multiplet in the range of 6.77–7.15 ppm, while the indole NH proton often presents as a broad singlet around 6.18 ppm.

¹³C NMR: The carbon-13 NMR spectrum further corroborates the structure by identifying the distinct carbon environments. The methoxy carbon signal is typically found at δ 55.2 ppm, and the carbons of the ethanol side chain appear at approximately 61.8 ppm (-CH₂OH) and another value for the -CH₂-N group. The aromatic carbons of the indole ring resonate in the region of δ 102.1–135.4 ppm.

Table 1: Representative NMR Data for 1H-Indole-1-ethanol, 5-methoxy-

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.82 | Singlet | Methoxy (-OCH₃) |

| ¹H | ~2.90 | Triplet | Ethanol (-CH₂CH₂OH) |

| ¹H | ~3.86 | Triplet | Ethanol (-CH₂CH₂OH) |

| ¹H | 6.77–7.15 | Multiplet | Aromatic protons |

| ¹H | ~6.18 | Broad Singlet | Indole (N-H) |

| ¹³C | ~55.2 | - | Methoxy (-OCH₃) |

| ¹³C | ~61.8 | - | Ethanol (-CH₂OH) |

| ¹³C | 102.1–135.4 | - | Aromatic carbons |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in "1H-Indole-1-ethanol, 5-methoxy-". The IR spectrum displays characteristic absorption bands that correspond to specific molecular vibrations. A broad band observed near 3350 cm⁻¹ is indicative of the O–H stretch from the ethanol hydroxyl group. The asymmetric C–O–C stretching of the methoxy group typically appears as a strong absorption between 1220–1250 cm⁻¹. The N–H stretch of the indole ring is generally observed as a medium-intensity peak in the range of 3400–3450 cm⁻¹. Furthermore, bands in the 1450–1600 cm⁻¹ region are attributed to the aromatic C=C stretching vibrations of the indole ring.

Table 2: Key IR Absorption Bands for 1H-Indole-1-ethanol, 5-methoxy-

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~3350 | O-H stretch (hydroxyl) |

| 1220–1250 | C-O-C asymmetric stretch (methoxy) |

| 3400–3450 | N-H stretch (indole) |

| 1450–1600 | Aromatic C=C stretch |

Note: The exact position and intensity of IR bands can be influenced by the sample preparation method.

Mass Spectrometry (ESI-MS-MS, ESI-TOF-MS, LC-MS/MS, GC-MS/MS)

Mass spectrometry techniques are vital for determining the molecular weight and fragmentation pattern of "1H-Indole-1-ethanol, 5-methoxy-", providing definitive structural confirmation.

Electrospray Ionization (ESI): ESI-MS is a soft ionization technique commonly used for polar molecules like "1H-Indole-1-ethanol, 5-methoxy-". It typically shows the protonated molecular ion [M+H]⁺, confirming the molecular weight. mdpi.com Tandem mass spectrometry (MS/MS) experiments on this ion can provide structural information by analyzing the fragmentation patterns. mdpi.comresearchgate.net

Time-of-Flight (TOF) Mass Spectrometry: ESI-TOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments with high accuracy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is a powerful tool for the analysis of complex mixtures. mdpi.com It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it suitable for identifying and quantifying "1H-Indole-1-ethanol, 5-methoxy-" in various matrices. mdpi.com The use of Multiple Reaction Monitoring (MRM) mode in tandem MS enhances selectivity and sensitivity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS): For volatile derivatives of "1H-Indole-1-ethanol, 5-methoxy-", GC-MS/MS can be employed. nih.gov Electron ionization (EI) is often used in GC-MS, which can lead to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be compared to spectral libraries for identification. nih.govnih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the isolation, purification, and purity assessment of "1H-Indole-1-ethanol, 5-methoxy-". High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A typical HPLC system would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comrsc.org The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the relative peak areas.

Radioligand Binding Assays for Receptor Affinity Profiling

To investigate the interaction of "1H-Indole-1-ethanol, 5-methoxy-" with specific biological targets, such as G protein-coupled receptors, radioligand binding assays are employed. nih.gov These assays measure the affinity of the compound for a receptor by competing with a known radiolabeled ligand. nih.govresearchgate.net The assay involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. nih.gov The amount of bound radioligand is then measured, and the data is used to calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound. This IC₅₀ value is a measure of the compound's potency in displacing the radioligand and can be used to determine its binding affinity (Ki). researchgate.netnih.gov

Cell-Based Bioactivity Assays for Mechanistic Investigations (e.g., Flow Cytometry for Apoptosis)

Cell-based assays are crucial for understanding the biological effects of "1H-Indole-1-ethanol, 5-methoxy-" at a cellular level. nih.gov For instance, to investigate its potential to induce programmed cell death (apoptosis), flow cytometry is a powerful technique. plos.org This method can distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on the differential staining of cellular components. plos.orgnih.govbio-rad-antibodies.com